molecular formula C20H29Cl2N3O2 B1197680 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e CAS No. 76487-32-6

4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e

Cat. No.: B1197680
CAS No.: 76487-32-6
M. Wt: 414.4 g/mol
InChI Key: OSYMRDHAETZJJV-UHFFFAOYSA-N
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Description

4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring substituted with aminophenoxy and methoxyphenyl groups. It is often studied for its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of p-aminophenol with 1,3-dibromopropane to form 3-(p-aminophenoxy)propyl bromide.

    Piperazine Substitution: The intermediate is then reacted with 1-(o-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate to yield the desired product.

    Purification: The final compound is purified through recrystallization or chromatography techniques.

    Formation of Dihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Automated Purification Systems: For consistent and high-quality product output.

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e has several scientific research applications:

    Medicinal Chemistry: Studied for its potential as a therapeutic agent in treating various diseases.

    Biological Research: Used as a tool compound to study receptor interactions and signaling pathways.

    Pharmacological Studies: Investigated for its effects on the central nervous system and potential as an antidepressant or anxiolytic agent.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various pharmacological effects, including mood regulation and anxiolytic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(p-Chlorophenoxy)propyl)-4-(o-methoxyphenyl)piperazine dihydrochloride
  • 1-(3-(p-Methylphenoxy)propyl)-4-(o-methoxyphenyl)piperazine dihydrochloride
  • 1-(3-(p-Fluorophenoxy)propyl)-4-(o-methoxyphenyl)piperazine dihydrochloride

Uniqueness

4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e is unique due to the presence of the aminophenoxy group, which imparts distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for studying specific receptor interactions and developing targeted therapeutic agents.

Properties

CAS No.

76487-32-6

Molecular Formula

C20H29Cl2N3O2

Molecular Weight

414.4 g/mol

IUPAC Name

4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline;dihydrochloride

InChI

InChI=1S/C20H27N3O2.2ClH/c1-24-20-6-3-2-5-19(20)23-14-12-22(13-15-23)11-4-16-25-18-9-7-17(21)8-10-18;;/h2-3,5-10H,4,11-16,21H2,1H3;2*1H

InChI Key

OSYMRDHAETZJJV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)N.Cl.Cl

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)N.Cl.Cl

Synonyms

1-(p-aminophenoxy)-3-(N(1)(O-methoxyphenyl)-N(4)-piperazinyl)propane
74 637
74-637
compound 74-637

Origin of Product

United States

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